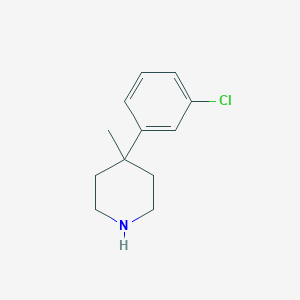

4-(3-Chlorophenyl)-4-methylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClN |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-4-methylpiperidine |

InChI |

InChI=1S/C12H16ClN/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10/h2-4,9,14H,5-8H2,1H3 |

InChI Key |

YMOUAAPMHJPNDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Chlorophenyl 4 Methylpiperidine and Its Analogs

Retrosynthetic Dissection and Key Precursor Identification for the 4-(3-Chlorophenyl)-4-methylpiperidine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. sunderland.ac.uk For the this compound core, several disconnection strategies can be envisioned.

A primary disconnection can be made at the C-N bonds of the piperidine (B6355638) ring, suggesting an intramolecular cyclization approach. This leads to a key acyclic precursor, a 5-amino-2-(3-chlorophenyl)-2-methylpentane derivative. Further disconnection of this precursor would involve breaking the C-C bond at the quaternary center, which is generally less favorable.

A more common and practical approach involves disconnections that lead to the formation of the piperidine ring from more readily available precursors. One logical disconnection is at the C4-aryl and C4-methyl bonds, suggesting the use of a pre-formed piperidine ring, such as a 4-piperidone (B1582916) derivative, which can then be functionalized.

Another powerful retrosynthetic strategy involves disconnecting the bonds forming the piperidine ring itself, leading to acyclic precursors that can undergo cyclization. For instance, a double disconnection of the C2-N and C6-N bonds points towards a precursor like a 1,5-dihaloalkane and a primary amine.

Based on these analyses, several key precursors for the synthesis of this compound can be identified:

4-Piperidone: A versatile starting material that allows for the introduction of the aryl and methyl groups at the 4-position through sequential reactions.

3-Chlorobenzonitrile and Methylmagnesium bromide: These can be used to construct the 3-chlorophenyl and methyl substituents on a suitable electrophilic center.

Derivatives of 5-aminopentanoic acid: These can serve as precursors for intramolecular cyclization strategies.

Substituted Pyridines: Catalytic hydrogenation of appropriately substituted pyridines is a direct route to the piperidine core. For example, a 4-(3-chlorophenyl)-4-methylpyridine could be a direct precursor. google.com

| Precursor Type | Specific Example | Corresponding Synthetic Strategy |

| Cyclic Precursor | 1-Benzyl-4-piperidone | Sequential Grignard addition and arylation |

| Acyclic Precursor | N-benzyl-5-amino-2-(3-chlorophenyl)-2-methylpentan-1-ol | Intramolecular cyclization |

| Aromatic Precursor | 4-(3-Chlorophenyl)pyridine | Reductive acylation followed by reduction |

| Organometallic Reagents | (3-Chlorophenyl)magnesium bromide and Methyl lithium | Nucleophilic addition to a 4-piperidone derivative |

Classical and Contemporary Approaches to Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with a wide array of methods developed over the years. These can be broadly categorized into classical and contemporary approaches.

Classical methods often rely on the cyclization of acyclic precursors. A prominent example is the intramolecular cyclization of haloamines , where a primary amine displaces a halide at the 5-position to form the six-membered ring. Reductive amination of 1,5-dicarbonyl compounds or their equivalents with ammonia (B1221849) or primary amines is another well-established method. youtube.com The Dieckmann condensation of δ-amino esters followed by decarboxylation has also been a valuable tool for the synthesis of 4-piperidones, which are key intermediates. youtube.com

Contemporary approaches often offer improved efficiency, selectivity, and functional group tolerance. These include:

Catalytic Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct and atom-economical method for accessing piperidines. nih.gov A variety of catalysts, including rhodium, ruthenium, and iridium complexes, have been developed for this transformation, often proceeding under milder conditions than traditional methods. nih.gov

Aza-Diels-Alder Reactions: This cycloaddition reaction between an imine and a diene provides a powerful method for the construction of tetrahydropyridines, which can be subsequently reduced to piperidines.

Ring-Closing Metathesis (RCM): RCM of α,ω-dienes containing a nitrogen atom has emerged as a versatile tool for the synthesis of a wide range of N-heterocycles, including piperidines. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex piperidine derivatives. researchgate.net

Mechanistic Insights into Cyclization Reactions for Piperidine Synthesis

The mechanisms of piperidine ring formation are diverse and depend on the specific synthetic strategy employed.

In intramolecular nucleophilic substitution reactions , the nitrogen atom of an amino group acts as a nucleophile, attacking an electrophilic carbon atom within the same molecule, typically a carbon bearing a leaving group like a halide. This process follows standard SN2 kinetics and stereochemistry.

Reductive amination involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in situ reduction. The reduction can be achieved using various reagents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Aza-Diels-Alder reactions are pericyclic reactions that proceed through a concerted or stepwise mechanism involving a [4π+2π] cycloaddition. The stereochemical outcome is often predictable based on the geometry of the diene and dienophile.

Radical cyclizations involve the generation of a nitrogen- or carbon-centered radical that subsequently adds to a tethered double or triple bond to form the piperidine ring. nih.gov These reactions are often initiated by radical initiators like AIBN or through photoredox catalysis. nih.gov

| Cyclization Reaction Type | Key Mechanistic Feature | Typical Reagents/Conditions |

| Intramolecular Nucleophilic Substitution | SN2 displacement | Haloamines, base |

| Reductive Amination | Imine/enamine formation and reduction | 1,5-Dicarbonyls, amines, reducing agents |

| Aza-Diels-Alder | [4+2] Cycloaddition | Imines, dienes, Lewis acid catalysts |

| Radical Cyclization | Intramolecular radical addition | Unsaturated amines, radical initiators |

Exploration of Alternative Synthetic Routes to the 4,4-Disubstituted Piperidine Scaffold

The synthesis of the 4,4-disubstituted piperidine scaffold presents a unique challenge due to the presence of a quaternary carbon center. Several strategies have been developed to address this.

One common approach starts with a 4-piperidone derivative . Sequential nucleophilic additions of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl group can introduce the two different substituents. For the synthesis of this compound, this would involve the addition of (3-chlorophenyl)magnesium bromide followed by methylmagnesium bromide, or vice versa, to a protected 4-piperidone.

Another strategy involves the alkylation of a pre-existing 4-substituted piperidine . For example, a 4-arylpiperidine can be deprotonated at the 4-position to form a carbanion, which can then be alkylated with a methylating agent. This approach, however, can be challenging due to issues with regioselectivity and the stability of the intermediate carbanion.

More recent methods include transition-metal-catalyzed cross-coupling reactions . For instance, a 4-piperidylzinc iodide can undergo a Negishi coupling with aryl halides to introduce the aryl substituent. nih.gov Similarly, palladium-catalyzed α-arylation of ketones can be applied to 4-piperidone derivatives.

A novel process for the synthesis of 4-aryl-4-acyl piperidine derivatives using indium metal has also been described. google.com This method involves the reductive acylation of a 4-arylpyridine followed by reduction of the resulting dihydropyridine (B1217469) and subsequent transformations to install the second substituent at the 4-position. google.com

Stereocontrolled Synthesis of Chiral Derivatives of this compound

The introduction of chirality into the this compound scaffold can lead to analogs with improved pharmacological properties. The stereocenter can be located at the C4 position if one of the substituents is replaced with a different group, or at other positions on the piperidine ring.

Enantioselective and Diastereoselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several strategies:

Asymmetric Catalysis: Chiral metal catalysts or organocatalysts can be used to control the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a prochiral tetrahydropyridine (B1245486) precursor can lead to a chiral piperidine. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been shown to produce enantioenriched 3-arylpiperidines. organic-chemistry.orgacs.org

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical course of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for instance, are widely used in asymmetric alkylation reactions that could be adapted for the synthesis of chiral piperidine precursors. researchgate.net

Enzymatic Resolutions: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For substituted piperidines, this is crucial for defining the cis/trans relationship between substituents. Diastereoselectivity can often be achieved by taking advantage of steric and electronic effects in cyclic systems, for example, during the reduction of a substituted 4-piperidone where the incoming hydride will preferentially attack from the less hindered face.

Chiral Pool and Asymmetric Catalysis Applications in Piperidine Chemistry

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These can serve as starting materials for the synthesis of complex chiral molecules. For example, amino acids like lysine (B10760008) can be used as precursors for the synthesis of chiral piperidines, with the inherent chirality of the amino acid being transferred to the target molecule. rsc.org

Asymmetric catalysis has become an indispensable tool in modern organic synthesis. In the context of piperidine chemistry, various catalytic systems have been developed:

Transition Metal Catalysis: Chiral phosphine (B1218219) ligands are often used in combination with transition metals like rhodium, iridium, and palladium for asymmetric hydrogenations and C-C bond-forming reactions. organic-chemistry.org For instance, a rhodium-catalyzed asymmetric addition of arylboronic acids to dihydropyridines can generate chiral 3-arylpiperidines with high enantioselectivity. acs.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. Proline and its derivatives are effective catalysts for asymmetric Mannich and Michael reactions, which can be used to construct chiral piperidine precursors.

Biocatalysis: Enzymes, such as transaminases and dehydrogenases, can catalyze reactions with high enantioselectivity and are increasingly being used in the synthesis of chiral amines and their derivatives.

The development of these stereocontrolled synthetic methodologies allows for the precise construction of chiral analogs of this compound, enabling a deeper exploration of their structure-activity relationships and the potential for developing novel therapeutic agents.

Purification and Isolation Strategies for Research Material Production

The synthesis of this compound and its analogs often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification and isolation strategies are crucial to obtain research-grade materials with high purity. The choice of purification method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities. Common techniques employed for the purification of piperidine derivatives include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. mt.com This method relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For piperidine derivatives, various solvents and solvent systems have been successfully employed.

For instance, the analog (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone has been purified by triple recrystallization from chloroform (B151607) to yield block-like single crystals. nih.gov In the case of other substituted piperidin-4-ones, absolute ethanol (B145695) is a common recrystallization solvent. chemrevlett.comrdd.edu.iq Mixtures of solvents, such as ethanol-ethyl acetate (B1210297) and benzene-petroleum ether, have also been reported for the recrystallization of certain 2,6-diaryl-3-(4-arylthio)piperidin-4-one derivatives. chemrevlett.com The hydrochloride salts of related piperazine (B1678402) compounds have been crystallized from water with the use of activated charcoal to remove colored impurities. google.com For enantiomeric enrichment of analogs like (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine, a two-fold crystallization process can be employed to separate the racemate from the enriched mother liquor. researchgate.net

The selection of an appropriate recrystallization solvent is critical and often determined empirically. Below is a table summarizing recrystallization solvents used for various analogs of this compound.

| Compound/Analog | Recrystallization Solvent(s) | Reference |

| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Chloroform | nih.gov |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Absolute Ethanol | chemrevlett.com |

| 2,6-diaryl-3-(4-arylthio)piperidin-4-one series | Ethanol-Ethyl Acetate | chemrevlett.com |

| N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Benzene-Petroleum Ether | chemrevlett.com |

| r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropyl-1-nitrosopiperidin-4-one | Distilled Ethanol | chemrevlett.com |

| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | Water (with activated charcoal) | google.com |

Chromatographic Methods

Chromatography is a powerful technique for the separation and purification of compounds from a mixture. For piperidine derivatives, both column chromatography and high-performance liquid chromatography (HPLC) are frequently utilized.

Column Chromatography:

Column chromatography is a versatile method for purifying compounds on a laboratory scale. It involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a column, and a mobile phase, a solvent or a mixture of solvents, that flows through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

For analogs of this compound, silica gel column chromatography is a common purification step. For example, after a synthesis, the crude product can be purified using a suitable eluent system, which is often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to achieve the best separation. In the synthesis of (3R,4R)-N-Boc-3-methylamino-4-methylpiperidine, column chromatography is used to achieve a final purity with a diastereomeric excess (de) of over 99%. google.com

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for the final purification of research-grade materials where very high purity is required.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the purification of piperidine derivatives. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution for basic compounds like piperidines. sielc.comsielc.com For peptide synthesis involving 4-methylpiperidine, RP-HPLC is used for the analysis and purification of the crude peptide products. redalyc.orgresearchgate.netscielo.org.mx

The following table provides examples of chromatographic conditions used for the purification and analysis of related piperidine analogs.

| Compound/Analog | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Reference |

| (3R,4R)-N-Boc-3-methylamino-4-methylpiperidine | Column Chromatography | Silica Gel | Not specified | google.com |

| 4-(4-Chlorophenyl)piperidine-2,6-dione | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Synthetic Peptides (using 4-methylpiperidine) | Reverse-Phase HPLC | C18 | Water/Acetonitrile with 0.05% TFA | redalyc.orgscielo.org.mx |

Extraction and Post-Reaction Work-up

Before the final purification steps, a series of extraction and washing procedures, commonly referred to as work-up, are essential to remove a significant portion of impurities. Following a reaction, the mixture is often treated with an aqueous solution to quench the reaction and dissolve inorganic salts. The product is then extracted into an organic solvent in which it is highly soluble, while the impurities remain in the aqueous phase.

For piperidine derivatives, which are basic in nature, acid-base extraction can be a very effective purification strategy. The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the piperidine nitrogen, making it water-soluble and thus transferring it to the aqueous phase. This leaves non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the piperidine, which can then be re-extracted into a fresh portion of organic solvent. The organic extracts are typically combined, washed with brine to remove excess water, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure to yield the purified product or a product ready for further purification by chromatography or recrystallization. orgsyn.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Chlorophenyl 4 Methylpiperidine Derivatives

Rational Design and Synthesis of Analogs for SAR/SPR Exploration

The rational design of analogs of 4-(3-chlorophenyl)-4-methylpiperidine is a process guided by an understanding of the target biology and the physicochemical properties of the lead compound. The synthesis of these analogs is then carried out to test the design hypotheses and build a comprehensive SAR/SPR model.

The design process often begins with the core scaffold, 4-aryl-4-methylpiperidine, which serves as a key structural motif. Modifications are systematically introduced at various positions to probe the chemical space around this core. Key areas for modification typically include:

The N-Substituent of the Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of a wide range of substituents that can influence potency, selectivity, and pharmacokinetic properties. The nature of the N-substituent, including its size, shape, and electronic properties, can be critical for receptor interaction.

The 4-Aryl Group: The 3-chlorophenyl group is a key feature of the lead compound. Analogs are designed with variations in the substitution pattern and the nature of the substituents on this aromatic ring to explore the impact on binding affinity and selectivity.

The 4-Methyl Group: The methyl group at the 4-position of the piperidine ring can influence the compound's conformational stability and its interaction with the target protein. Analogs with different alkyl or functional groups at this position are synthesized to probe the steric and electronic requirements of the binding pocket.

The synthesis of these rationally designed analogs often involves multi-step reaction sequences. A common synthetic strategy for 4-aryl-4-methylpiperidine derivatives involves the construction of the core piperidine ring, followed by the introduction of the desired N-substituent and modifications to the aryl group.

A representative synthetic approach might involve the following key steps:

Synthesis of a suitable piperidone precursor.

Addition of an organometallic reagent (e.g., a Grignard reagent) corresponding to the desired 4-aryl group to the piperidone.

Introduction of the methyl group at the 4-position.

N-alkylation or N-arylation to introduce the desired substituent on the piperidine nitrogen.

These synthetic efforts provide a library of compounds that can be subjected to biological evaluation, allowing for the systematic exploration of the SAR and SPR of the this compound scaffold. nih.govresearchgate.netnih.gov

Impact of Substituent Modifications on in vitro Efficacy and Selectivity

The in vitro evaluation of synthesized analogs of this compound provides crucial data on their efficacy and selectivity. These studies typically involve binding assays to determine the affinity of the compounds for their primary biological target and a panel of related receptors to assess selectivity. The data generated from these assays are used to establish clear SAR trends.

Substitutions on the 4-Aryl Ring:

Modifications to the 3-chlorophenyl ring have a profound impact on the biological activity of these compounds. The position and electronic nature of the substituent are critical. For instance, moving the chloro substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can lead to significant changes in binding affinity. nih.gov Generally, electron-withdrawing groups in specific positions can enhance potency, while bulky substituents may be detrimental due to steric hindrance within the receptor's binding pocket.

| Substituent at 4-Aryl Ring | Position | Electronic Effect | Impact on Efficacy | Impact on Selectivity |

| Chloro | 3 (meta) | Electron-withdrawing | Baseline | Baseline |

| Chloro | 2 (ortho) | Electron-withdrawing | Often decreased | May increase or decrease |

| Chloro | 4 (para) | Electron-withdrawing | Variable, can increase or decrease | Often altered |

| Fluoro | 3 (meta) | Electron-withdrawing | Often maintained or slightly decreased | Generally maintained |

| Methyl | 3 (meta) | Electron-donating | Generally decreased | May be altered |

| Methoxy | 3 (meta) | Electron-donating | Generally decreased | May be altered |

Modifications at the Piperidine Nitrogen:

The substituent on the piperidine nitrogen is a key determinant of both efficacy and selectivity. Small alkyl groups, such as methyl or ethyl, may confer a baseline level of activity. The introduction of larger, more complex groups, such as arylalkyl or heteroarylalkyl moieties, can lead to significant increases in potency. The optimal length and nature of the linker between the piperidine nitrogen and a terminal aromatic or heteroaromatic ring are often critical for maximizing receptor interactions.

| N-Substituent | General Class | Impact on Efficacy | Impact on Selectivity |

| Hydrogen | Unsubstituted | Low | Low |

| Methyl | Small Alkyl | Moderate | Variable |

| Phenethyl | Arylalkyl | Often high | Can be high |

| Benzyl | Arylalkyl | Variable | Variable |

| (Pyridin-2-yl)methyl | Heteroarylalkyl | Can be high | May be enhanced |

Modifications at the 4-Position:

The 4-methyl group plays a role in orienting the 4-aryl group within the binding pocket and can contribute to hydrophobic interactions. Replacing the methyl group with other small alkyl groups (e.g., ethyl) can probe the steric limits of this pocket. The introduction of polar functional groups at this position is generally not well-tolerated, suggesting a hydrophobic nature for this part of the binding site.

| 4-Substituent | General Class | Impact on Efficacy | Impact on Selectivity |

| Methyl | Small Alkyl | Baseline | Baseline |

| Ethyl | Small Alkyl | Often decreased | May be altered |

| Hydrogen | Unsubstituted | Significantly decreased | Significantly altered |

| Hydroxymethyl | Polar | Generally decreased | May be altered |

The systematic analysis of these substituent effects allows for the development of a pharmacophore model, which can guide the design of new analogs with improved potency and selectivity. mdpi.comacs.org

Conformational Preferences and Their Influence on Biological Recognition

The three-dimensional shape, or conformation, of this compound derivatives is a critical factor in their ability to bind to their biological target. The piperidine ring is not planar and can adopt several low-energy conformations, with the chair conformation being the most stable. In a substituted piperidine like this compound, the substituents can occupy either axial or equatorial positions on the chair conformer.

The relative orientation of the 4-(3-chlorophenyl) and 4-methyl groups is of particular importance. In one chair conformation, the larger 3-chlorophenyl group may preferentially occupy the equatorial position to minimize steric strain, which would place the methyl group in the axial position. In the other chair conformation, the opposite would be true. The equilibrium between these two chair conformers can be influenced by the nature of the N-substituent and other substitutions on the piperidine ring.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to determine the preferred conformation of these molecules in solution. researchgate.netresearchgate.net These studies have shown that the energy difference between the two chair conformations can be small, and both conformers may be present in equilibrium.

The biological recognition process is highly sensitive to the conformation of the ligand. It is generally hypothesized that only one of the low-energy conformations is the "bioactive conformation" that is recognized by and binds to the receptor. Therefore, designing analogs that are pre-organized into the bioactive conformation can lead to an increase in binding affinity, as less of an entropic penalty is paid upon binding.

For example, if the bioactive conformation requires the 3-chlorophenyl group to be in an axial orientation, introducing substituents that favor this conformation could lead to more potent compounds. Conversely, if the equatorial conformation is preferred for binding, modifications that lock the molecule in this conformation would be beneficial.

Understanding the conformational preferences of this compound derivatives and how these are influenced by structural modifications is therefore a key aspect of rational drug design, enabling the optimization of ligand-receptor interactions.

Bioisosteric Replacement Strategies and Their Consequences on Receptor Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. cambridgemedchemconsulting.combaranlab.orgpatsnap.com Bioisosteres are atoms or groups of atoms that have similar steric, electronic, or other physicochemical properties. In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule to fine-tune its potency, selectivity, and pharmacokinetic profile.

Bioisosteric Replacements for the 3-Chlorophenyl Group:

The 3-chlorophenyl group can be replaced by a variety of other aromatic or heteroaromatic rings to explore different electronic and steric interactions with the receptor.

| Original Group | Bioisosteric Replacement | Potential Consequences on Receptor Interactions |

| 3-Chlorophenyl | 3-Fluorophenyl | The smaller fluorine atom may lead to a better fit in the binding pocket. The electronic properties are similar. |

| 3-Chlorophenyl | 3-Bromophenyl | The larger bromine atom can probe the steric limits of the binding pocket. May introduce halogen bonding. |

| 3-Chlorophenyl | Pyridin-3-yl | The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially forming a new interaction with the receptor. |

| 3-Chlorophenyl | Thiophen-3-yl | The thiophene (B33073) ring is a common bioisostere for a phenyl ring and can alter the electronic distribution and lipophilicity. |

| 3-Chlorophenyl | 3-Cyanophenyl | The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. |

Bioisosteric Replacements for the 4-Methyl Group:

The 4-methyl group can be replaced with other groups to modulate the steric and electronic environment at this position.

| Original Group | Bioisosteric Replacement | Potential Consequences on Receptor Interactions |

| Methyl | Ethyl | Probes for additional steric bulk tolerance in the hydrophobic pocket. |

| Methyl | Cyclopropyl | Introduces conformational rigidity and a different spatial arrangement of atoms. |

| Methyl | Methoxy | Introduces a polar oxygen atom that could potentially interact with a hydrogen bond donor on the receptor. |

| Methyl | Trifluoromethyl | The trifluoromethyl group is significantly more electron-withdrawing and larger than a methyl group, which can alter binding interactions. |

Bioisosteric Replacements for the Piperidine Ring:

While less common, the piperidine ring itself can be replaced by other saturated heterocyclic systems.

| Original Group | Bioisosteric Replacement | Potential Consequences on Receptor Interactions |

| Piperidine | Pyrrolidine | A five-membered ring has a different geometry and conformational profile than a six-membered ring, which will significantly alter the orientation of the substituents. |

| Piperidine | Azepane | A seven-membered ring is more flexible than a six-membered ring, which could allow for different binding modes but may come with an entropic penalty. |

| Piperidine | Morpholine (B109124) | The oxygen atom in the morpholine ring introduces a polar group and can act as a hydrogen bond acceptor. |

The successful application of bioisosteric replacement strategies requires a careful consideration of the physicochemical properties of the replacement group and a thorough understanding of the SAR of the compound series. These strategies can lead to the discovery of novel analogs with improved drug-like properties. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 4 3 Chlorophenyl 4 Methylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and predicting the reactivity of 4-(3-chlorophenyl)-4-methylpiperidine. While specific DFT studies on this exact molecule are not prevalent in the cited literature, extensive research on structurally related compounds, such as 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, provides a strong basis for inferring its properties. sci-hub.se

For analogous compounds, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been employed to optimize the molecular geometry and determine electronic properties. sci-hub.se Such calculations for this compound would likely reveal a distorted chair conformation for the piperidine (B6355638) ring, with the substituents adopting positions that minimize steric hindrance. sci-hub.se The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the molecule's electrostatic potential and dipole moment.

Key electronic and reactivity descriptors that can be derived from DFT calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. sci-hub.se For similar piperidine derivatives, these calculations help in understanding charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify electrophilic and nucleophilic sites. The region around the piperidine nitrogen is expected to be electron-rich (negative potential), making it a likely site for protonation and interaction with biological receptors. The chlorophenyl group would exhibit a more complex potential distribution due to the electronegative chlorine atom.

These quantum chemical insights are foundational for understanding the molecule's intrinsic properties and for parameterizing the force fields used in subsequent molecular mechanics-based simulations like docking and molecular dynamics.

Molecular Docking Simulations with Biological Target Receptors

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand to a biological target and to estimate the strength of the interaction. For this compound, logical targets for docking studies include opioid and sigma receptors, given the extensive research on 4-phenylpiperidine (B165713) derivatives as ligands for these receptors. nih.govnih.gov

Opioid Receptors: The 4-phenylpiperidine scaffold is a well-established pharmacophore for μ-opioid receptor (MOR) agonists. researchgate.netnih.gov Docking studies of related compounds into the active site of the μ-opioid receptor have identified key interactions necessary for binding and activity. nih.gov It is postulated that the protonated piperidine nitrogen forms a crucial ionic interaction with a conserved aspartate residue (Asp147) in the receptor's transmembrane domain 3. nih.gov The 4-phenyl group typically occupies a hydrophobic pocket, engaging in van der Waals and pi-pi stacking interactions with aromatic residues such as Tyr148, Trp293, and His297. researchgate.net

For this compound, a docking simulation into the MOR would likely show:

An ionic bond between the protonated piperidine nitrogen and Asp147.

The 3-chlorophenyl group positioned within a hydrophobic pocket, with the chlorine atom potentially forming specific halogen bonds or other electrostatic interactions that could enhance binding affinity.

The 4-methyl group could provide additional hydrophobic interactions or, conversely, introduce steric hindrance depending on the specific topology of the binding site.

A hypothetical summary of docking results for this compound with these receptors is presented below.

| Receptor | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

| μ-Opioid Receptor | Asp147, Tyr148, Trp293, His297 | Ionic, Hydrophobic, Pi-Pi Stacking |

| Sigma-1 Receptor | Glu172, Tyr103, Trp164 | Ionic, Hydrophobic |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule and the stability of its complexes with biological targets. nih.gov An MD simulation of this compound would explore its conformational flexibility, primarily the chair-boat interconversion of the piperidine ring and the rotation of the chlorophenyl group. For N-methylpiperidine, the chair and twist-boat conformers have been identified and their interconversion studied using advanced simulation techniques. rsc.org It is expected that the chair conformation, with the bulky 4-substituents in an equatorial-like position, would be the most stable. asianpubs.org

When docked into a receptor, MD simulations are crucial for assessing the stability of the predicted binding pose. nih.gov Key metrics from an MD simulation of a this compound-receptor complex would include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are monitored over time to assess the stability of the complex. A stable complex will show convergence to a low RMSD value.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. It can highlight which residues are most involved in the interaction.

Interaction Fingerprints: Throughout the simulation, the specific contacts (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are tracked to determine their persistence. This provides a more detailed understanding of the key interactions that stabilize the complex.

While no specific MD simulation studies for this compound are available in the provided search results, the general principles derived from simulations of other ligand-protein complexes would apply. Such simulations would be essential to validate docking poses and to understand the dynamic nature of the binding event, including the role of water molecules and subtle conformational changes in the receptor upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These methods are particularly well-developed for 4-phenylpiperidine derivatives acting as μ-opioid agonists.

QSAR Studies: Several QSAR studies have been conducted on 4-phenylpiperidine derivatives to identify the molecular descriptors that correlate with their analgesic activity. nih.govscientific.net These studies typically use a variety of descriptors, including electronic, steric, and hydrophobic parameters. For a series of 4-phenylpiperidine derivatives, a nonlinear QSAR model developed using a neural network approach identified four key molecular descriptors that could predict analgesic activity. nih.gov Although the specific descriptors are not detailed in the abstract, such models are crucial for predicting the activity of new analogs, including this compound. A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on similar compounds revealed the importance of steric and electrostatic fields in determining bioactivity, providing a 3D map of favorable and unfavorable regions for substitution. scientific.net Based on these models, the 3-chloro and 4-methyl substitutions on the core scaffold would be expected to modulate the steric and electrostatic properties, thereby influencing the compound's predicted activity.

Pharmacophore Modeling: Based on the structures of known active ligands, a pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features required for biological activity. For 4-phenylpiperidine-based μ-opioid agonists, a common pharmacophore model includes: researchgate.net

A positive ionizable feature (the piperidine nitrogen).

A hydrophobic aromatic feature (the 4-phenyl ring).

Additional hydrophobic or hydrogen bond acceptor/donor features depending on the specific substituents.

The structure of this compound fits this general pharmacophore. The 3-chloro substituent would likely be mapped as a hydrophobic feature, and its specific position would be critical in refining the pharmacophore model for this particular subclass of compounds. Such a model is instrumental for virtual screening and the design of new, potentially more potent, analogs. researchgate.net

Virtual Screening for Identification of Novel Scaffolds with Similar Profiles

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir This process can be either structure-based or ligand-based.

Ligand-Based Virtual Screening: Using the pharmacophore model developed for 4-phenylpiperidine derivatives, large chemical databases could be screened to find compounds that match the key chemical features in the correct 3D orientation. This approach is useful for identifying structurally diverse compounds that might have similar biological activity, a process known as scaffold hopping. mdpi.com The identified hits would then be subjected to further computational analysis, such as molecular docking, before being selected for experimental testing.

Structure-Based Virtual Screening: In this approach, a library of compounds is docked into the 3D structure of the target receptor (e.g., the μ-opioid receptor). nanobioletters.com The compounds are then ranked based on their predicted binding affinity (docking score). This method is powerful for identifying novel compounds that are sterically and electrostatically complementary to the receptor's binding site. An in-house library of piperidine-based compounds was screened against a COVID-19 target using this method, demonstrating its application in identifying potential hits from a focused library. sciengpub.ir For this compound, a structure-based screen could be used to find compounds that mimic its binding mode but possess a different chemical scaffold, potentially leading to novel therapeutic agents with improved properties.

Both virtual screening approaches are powerful tools in modern drug discovery and could be effectively applied using the structural and electronic information derived from the computational analysis of this compound and its analogs.

Advanced Analytical Techniques for the Research and Characterization of 4 3 Chlorophenyl 4 Methylpiperidine

High-Resolution Spectroscopic Methods for Conformational Analysis and Mechanistic Studies

The three-dimensional arrangement of atoms in 4-(3-Chlorophenyl)-4-methylpiperidine, particularly the conformation of the piperidine (B6355638) ring and the spatial orientation of its substituents, is a critical determinant of its properties. High-resolution spectroscopic methods, such as advanced Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), are powerful tools for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for determining the solution-state structure of piperidine derivatives. For this compound, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. ipb.pt In this conformation, the methyl and 3-chlorophenyl groups at the C4 position can be oriented either axially or equatorially.

One-dimensional ¹H NMR provides initial information through chemical shifts and coupling constants. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly insightful. NOESY detects protons that are close in space, allowing for the determination of the relative orientation of substituents. ipb.pt For instance, correlations between protons of the piperidine ring and the methyl or chlorophenyl groups can definitively establish their axial or equatorial positions. Variable temperature (VT) NMR studies can also be employed to determine the energy barriers for conformational changes, such as ring inversion. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgru.nl While this compound itself is achiral, VCD can be applied to chiral derivatives or when the molecule is placed in a chiral environment. This technique is exceptionally sensitive to the molecule's conformation in solution. acs.orgmdpi.com By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for different possible conformations, the predominant solution-state structure can be determined with high confidence. acs.org Studies on similar piperidine compounds have shown that VCD is more sensitive to subtle conformational changes than standard NMR techniques, making it a valuable complementary method. acs.org

Together, these spectroscopic methods provide a detailed picture of the conformational landscape of this compound, which is essential for understanding its interaction with biological systems.

Advanced Mass Spectrometry for Metabolite Identification in vitro

Understanding the metabolic fate of a compound is crucial. In vitro metabolism studies, typically using human liver microsomes or hepatocytes, simulate the enzymatic reactions that occur in the body. Advanced mass spectrometry, particularly high-resolution tandem mass spectrometry (HR-MS/MS), is the primary tool for identifying the resulting metabolites. nih.govthermofisher.com

The process involves incubating this compound with a biological matrix (like liver microsomes) and then analyzing the mixture using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS). The high-resolution capability allows for the determination of the exact elemental composition of the parent compound and its metabolites from their accurate mass measurements. nih.govthermofisher.com

Tandem mass spectrometry (MS/MS) is then used to structurally characterize the metabolites. The parent ion of a potential metabolite is isolated and fragmented, and the resulting fragmentation pattern is analyzed. researchgate.net By comparing this pattern to the fragmentation of the parent drug, the site of metabolic modification can be deduced. nih.gov

For a compound like this compound, several metabolic pathways can be anticipated based on studies of similar piperidine-containing molecules. nih.govnih.gov These include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the 3-chlorophenyl ring.

Piperidine Ring Oxidation: Hydroxylation at one of the carbon atoms on the piperidine ring.

Piperidine Ring Opening: Enzymatic cleavage of the piperidine ring, which can lead to the formation of alcohol and acid derivatives. nih.gov

The table below summarizes potential in vitro metabolites of this compound that could be identified using HR-MS/MS.

| Potential Metabolite | Metabolic Reaction | Change in Mass (Da) | Predicted m/z [M+H]⁺ |

| Hydroxylated Phenyl Metabolite | Aromatic Hydroxylation | +15.99 | 226.0942 |

| Hydroxylated Piperidine Metabolite | Aliphatic Hydroxylation | +15.99 | 226.0942 |

| Ring-Opened Carboxylic Acid | Oxidation & Ring Cleavage | +30.01 | 240.0942 |

Note: The predicted m/z values are based on the monoisotopic mass of the parent compound (C₁₂H₁₆ClN, [M+H]⁺ = 210.0993) and the mass changes associated with each metabolic reaction.

Chromatographic Techniques for Chiral Separation and Purity Assessment in Research Batches

Chromatographic methods are fundamental for both separating stereoisomers and ensuring the purity of synthesized chemical batches.

Chiral Separation: Chirality is a key consideration in pharmacology, as enantiomers of a chiral drug can have different biological activities. The target compound, this compound, is achiral due to a plane of symmetry passing through the nitrogen atom and the C4 carbon. Therefore, it does not exist as enantiomers.

However, if a chiral center were introduced into the molecule (for example, through the synthesis of a derivative or as a result of metabolism leading to a chiral metabolite), chiral chromatographic techniques would be essential for separating the enantiomers. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method. nih.govresearchgate.net The CSP creates a chiral environment, causing the two enantiomers to interact differently, which leads to different retention times and allows for their separation. researchgate.net Chiral Gas Chromatography (GC) can also be used for volatile compounds. whiterose.ac.uk

Purity Assessment: Ensuring the chemical purity of research batches of this compound is critical for the reliability of experimental data. HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are the standard techniques for this purpose. wikipedia.org

High-Performance Liquid Chromatography (HPLC): A sample of the synthesized compound is passed through a column (commonly a C18 reversed-phase column) under high pressure. researchgate.net Different components in the sample mixture travel through the column at different rates and are detected as they exit. A pure sample will ideally show a single major peak in the chromatogram. nih.gov The area of this peak relative to the total area of all peaks is used to calculate the purity, which is typically required to be ≥95% for research purposes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated by GC, after which the components are analyzed by a mass spectrometer. google.com GC-MS not only separates impurities but also provides their mass-to-charge ratio, which aids in their identification.

These chromatographic methods are essential quality control tools in the synthesis and research of this compound, guaranteeing the identity and purity of the material being studied.

Crystallographic Analysis of this compound-Target Complexes

X-ray crystallography is a powerful technique that provides an atomic-resolution, three-dimensional structure of a molecule and is the gold standard for visualizing how a ligand interacts with its biological target, such as a protein or enzyme. nih.govresearchgate.net

To study the interaction of this compound with a specific protein, a high-quality crystal of the protein-ligand complex is required. This is typically achieved through one of two methods:

Co-crystallization: The purified protein is mixed with an excess of the compound, and conditions are screened to find those that promote the growth of crystals of the complex. nih.gov

Soaking: A crystal of the protein alone is grown first and then soaked in a solution containing the compound, allowing the ligand to diffuse into the crystal and bind to the protein. springernature.com

Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing this pattern, researchers can calculate an electron density map and build an atomic model of the protein-ligand complex. researchgate.net

The resulting crystal structure reveals precise details about the binding event:

Binding Site: The exact location on the protein where the compound binds.

Binding Conformation: The specific conformation adopted by this compound when it is bound to the target. Crystallographic studies of similar piperidine-containing molecules often confirm a stable chair conformation for the ring.

Intermolecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking) that stabilize the complex. These interactions between the 3-chlorophenyl group, the methyl group, and the piperidine ring with the amino acid residues of the protein's binding pocket are critical for binding affinity and selectivity.

This detailed structural information is invaluable for structure-based drug design, allowing researchers to understand the basis of a compound's activity and to rationally design new molecules with improved potency and specificity.

Preclinical Pharmacological Profiling and Mechanistic Toxicology of 4 3 Chlorophenyl 4 Methylpiperidine

Comprehensive in vitro Receptor and Ion Channel Screening

The initial step in characterizing the pharmacological profile of 4-(3-Chlorophenyl)-4-methylpiperidine involves broad screening against a panel of known biological targets. This is crucial for identifying the primary therapeutic target(s) and uncovering any potential off-target interactions that could lead to adverse effects. These screens typically employ high-throughput methods to assess the compound's binding affinity for a diverse array of receptors, ion channels, transporters, and enzymes.

Radioligand binding assays are a common technique, where the test compound's ability to displace a known radioactive ligand from its target is measured. The result is often expressed as a Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value, indicating the compound's affinity for the target. A lower value signifies higher affinity. Specificity is demonstrated by screening against dozens or even hundreds of targets. For instance, a compound might be tested against various G-protein coupled receptors (GPCRs) such as opioid, dopamine (B1211576), and serotonin (B10506) receptors, as well as critical ion channels like hERG, sodium, and calcium channels. metrionbiosciences.comnih.govmdpi.com

Table 1: Example Data from a Comprehensive Receptor Binding Screen This table presents hypothetical data for illustrative purposes.

| Target | Assay Type | Ki (nM) | % Inhibition @ 1µM |

|---|---|---|---|

| Mu-Opioid Receptor | Radioligand Binding | 15 | 95% |

| Dopamine Transporter (DAT) | Radioligand Binding | 85 | 70% |

| Serotonin Transporter (SERT) | Radioligand Binding | 1200 | 25% |

| hERG Ion Channel | Radioligand Binding | >10,000 | <10% |

| Sigma-1 Receptor | Radioligand Binding | 45 | 82% |

Functional Assays for Agonist, Antagonist, and Modulatory Activity in vitro

Following the identification of binding targets, functional assays are conducted to determine the biological consequence of this binding. These assays elucidate whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from its natural ligand), or a modulator (altering the receptor's response to an agonist). nih.gov

The choice of assay depends on the target. For GPCRs, common functional assays measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium mobilization. For example, a [35S]GTPγS binding assay can be used to quantify G-protein activation upon receptor stimulation, distinguishing between agonist and antagonist activity. nih.gov For ion channels, electrophysiological techniques like patch-clamp assays are the gold standard, allowing for direct measurement of ion flow across the cell membrane and how it is affected by the compound. metrionbiosciences.com These studies provide crucial information on the compound's efficacy and potency. acs.org

Table 2: Example Data from In Vitro Functional Assays This table presents hypothetical data for illustrative purposes.

| Target | Assay Type | Functional Activity | EC50/IC50 (nM) |

|---|---|---|---|

| Mu-Opioid Receptor | [35S]GTPγS Assay | Antagonist | IC50 = 25 |

| Dopamine Transporter (DAT) | Dopamine Uptake Assay | Inhibitor | IC50 = 150 |

| Sigma-1 Receptor | Calcium Signaling | Agonist | EC50 = 98 |

In vitro Metabolic Stability and Cytochrome P450 Inhibition Studies

To predict the pharmacokinetic properties of this compound, its metabolic stability is assessed in vitro. The most common method involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov The concentration of the parent compound is measured at various time points using liquid chromatography-mass spectrometry (LC-MS/MS). From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated, providing an estimate of how quickly the compound will be metabolized in the body. dndi.org

Furthermore, it is critical to determine if the compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4). criver.com Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of the compound could dangerously elevate the concentration of other drugs. researchgate.net These assays typically involve incubating the compound with human liver microsomes and a specific probe substrate for each CYP isoform. The ability of the test compound to inhibit the metabolism of the probe substrate is quantified to determine an IC50 value. nih.gov

Table 3: Example Data from Metabolic Stability and CYP450 Inhibition Assays This table presents hypothetical data for illustrative purposes.

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| Human Liver Microsomal Stability | t1/2 (min) | 45 | Moderate Stability |

| Intrinsic Clearance (µL/min/mg) | 25 | Low to Moderate Clearance | |

| CYP3A4 Inhibition | IC50 (µM) | >50 | Low Risk of Inhibition |

| CYP2D6 Inhibition | IC50 (µM) | 12 | Moderate Risk of Inhibition |

| CYP2C9 Inhibition | IC50 (µM) | >50 | Low Risk of Inhibition |

Cell-Based Assays for Cytotoxicity and Apoptosis Induction (mechanistic toxicology)

Early assessment of potential toxicity is a cornerstone of preclinical profiling. Cell-based assays are used to evaluate the general cytotoxicity of this compound across various cell lines, which can include both cancerous and non-cancerous cells to assess for any tumor-selective effects. mdpi.com

A common method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells, which correlates with cell viability. nih.gov A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. researchgate.netnih.gov To understand the mechanism of cell death, further assays are performed to detect apoptosis (programmed cell death). These can include measuring the activity of caspases, which are key enzymes in the apoptotic cascade, or using flow cytometry to detect cell surface markers of apoptosis, such as phosphatidylserine (B164497) exposure. nih.gov

Table 4: Example Data from In Vitro Toxicology Assays This table presents hypothetical data for illustrative purposes.

| Cell Line | Assay Type | Endpoint | Result (EC50/IC50 in µM) |

|---|---|---|---|

| HepG2 (Human Liver) | MTT Assay | Cytotoxicity | >100 |

| SH-SY5Y (Human Neuroblastoma) | CellTiter-Glo | Cytotoxicity | 85 |

| PC3 (Human Prostate Cancer) | Caspase-3/7 Activity | Apoptosis Induction | 60 |

In vitro Blood-Brain Barrier Permeation Models (e.g., PAMPA, MDCK assays)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. In vitro models are used to predict this permeability early in the discovery process. nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based model that assesses a compound's ability to passively diffuse across an artificial lipid membrane that mimics the BBB. sigmaaldrich.comnih.govenamine.netnih.gov The result is expressed as an apparent permeability coefficient (Pe or Papp).

Cell-based models provide more complex and physiologically relevant data. The Madin-Darby Canine Kidney (MDCK) cell line is often used because these cells form a tight monolayer, simulating the barrier function of endothelial cells. youtube.com To better model the human BBB, MDCK cells are often transfected with the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux transporter (MDCK-MDR1). creative-bioarray.comevotec.com By measuring the compound's transport in both directions across the cell monolayer (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. evotec.com A high efflux ratio suggests the compound is actively transported out of the brain, which could limit its CNS exposure.

Table 5: Example Data from In Vitro Blood-Brain Barrier Permeation Assays This table presents hypothetical data for illustrative purposes.

| Assay Model | Parameter | Result | Predicted BBB Permeability |

|---|---|---|---|

| PAMPA-BBB | Papp (x 10-6 cm/s) | 8.5 | High (Passive Diffusion) |

| MDCK-MDR1 | Papp (A→B) (x 10-6 cm/s) | 4.2 | Moderate |

| MDCK-MDR1 | Efflux Ratio (B→A / A→B) | 3.5 | Active Efflux Substrate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.